1-Nitro-2-naphthoic acid
Overview
Description
1-Nitro-2-naphthoic acid is an organic compound with the molecular formula C11H7NO4 It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-2-naphthoic acid can be synthesized through the nitration of 2-naphthoic acid. The nitration process involves the introduction of a nitro group into the naphthalene ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the naphthalene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-naphthoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as acid chlorides or esters, using reagents like thionyl chloride or alcohols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Oxidation: Thionyl chloride, alcohols.
Major Products Formed:
Reduction: 1-Amino-2-naphthoic acid.
Substitution: Halogenated or alkylated derivatives of this compound.
Oxidation: Acid chlorides or esters of this compound.
Scientific Research Applications
1-Nitro-2-naphthoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 1-nitro-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s activity.
Comparison with Similar Compounds
2-Nitro-1-naphthoic acid: Similar structure but with the nitro group at a different position.
1-Nitro-2-naphthol: Contains a hydroxyl group (-OH) instead of a carboxylic acid group.
1-Amino-2-naphthoic acid: The nitro group is reduced to an amino group.
Uniqueness: 1-Nitro-2-naphthoic acid is unique due to the specific positioning of the nitro and carboxylic acid groups on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-nitronaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWJWWYYJRAOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341738 | |
Record name | 1-Nitro-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103987-83-3 | |
Record name | 1-Nitro-2-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103987-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitro-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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